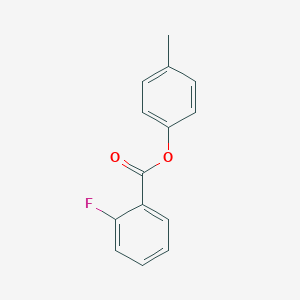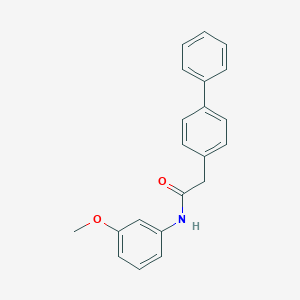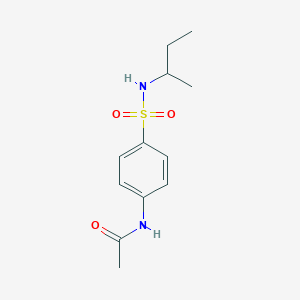![molecular formula C21H21NO2S4 B269539 N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide, commonly known as MTSEA, is a sulfhydryl reactive compound that has been widely used in scientific research. This compound is a member of the MTSES family of compounds that are used for the modification of cysteine residues in proteins. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery.
Wirkmechanismus
MTSEA reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfhydryl group of the cysteine residue attacks the electrophilic carbon of the MTSEA molecule, resulting in the formation of a disulfide bond.
Biochemical and Physiological Effects
MTSEA has been shown to have a variety of biochemical and physiological effects. This compound can modify the activity of enzymes by reacting with cysteine residues that are critical for enzyme function. MTSEA has also been shown to affect the function of ion channels and transporters by modifying cysteine residues that are involved in channel gating and substrate binding.
Vorteile Und Einschränkungen Für Laborexperimente
MTSEA has several advantages for lab experiments. This compound is highly reactive and can selectively modify cysteine residues in proteins. MTSEA is also relatively easy to synthesize and can be obtained in large quantities. However, MTSEA has some limitations for lab experiments. This compound can react with other nucleophilic groups in proteins, such as lysine residues, which can complicate data interpretation. MTSEA can also be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can then be used to study the interaction with another protein. This approach could be used to investigate the mechanisms of protein-protein interactions and to identify potential drug targets.
Another future direction for the use of MTSEA is in the development of new drugs. MTSEA can be used to modify cysteine residues in drug targets, which can then be used to identify compounds that selectively bind to the modified protein. This approach could be used to develop new drugs with improved efficacy and specificity.
Conclusion
MTSEA is a sulfhydryl reactive compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its high reactivity and ease of synthesis. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery. There are several future directions for the use of MTSEA in scientific research, including the study of protein-protein interactions and the development of new drugs.
Synthesemethoden
MTSEA can be synthesized using a multi-step process that involves the reaction of 2-thiophenethiol with mesityl chloride to produce 2-(mesitylsulfanyl)thiophene. This compound is then reacted with para-toluenesulfonyl chloride to produce N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
MTSEA has been widely used in scientific research as a tool for the modification of cysteine residues in proteins. This compound can react with cysteine residues to form disulfide bonds, which can be used to study protein structure and function. MTSEA has also been used in enzyme kinetics studies to investigate the role of cysteine residues in enzyme catalysis.
Eigenschaften
Produktname |
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C21H21NO2S4 |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
4-methyl-N-[[thiophen-2-ylsulfanyl-(2,4,6-trimethylphenyl)methylidene]-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S4/c1-14-7-9-18(10-8-14)28(23,24)22-27-21(26-19-6-5-11-25-19)20-16(3)12-15(2)13-17(20)4/h5-13H,1-4H3 |
InChI-Schlüssel |
OSODGKHGZUUSJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)

![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)


